Cytidine-5'-diphospho-dimethylaminoethanol sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

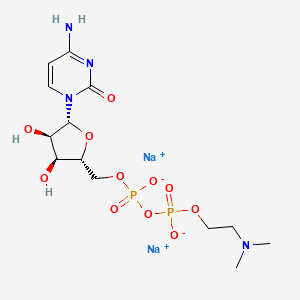

Cytidine-5’-diphospho-dimethylaminoethanol sodium salt is a chemical compound with the molecular formula C13H22N4Na2O11P2. It is a white solid powder that is soluble in water and has good thermal stability . This compound is primarily used in the field of biological sciences, particularly in nucleic acid chemistry for synthesis and modification reactions .

準備方法

The preparation of Cytidine-5’-diphospho-dimethylaminoethanol sodium salt involves a multi-step chemical synthesis process. The synthetic route typically includes the esterification of cytidine with dimethylaminoethanol, followed by phosphorylation to introduce the diphosphate group . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

化学反応の分析

Cytidine-5’-diphospho-dimethylaminoethanol sodium salt undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups .

科学的研究の応用

Cytidine-5’-diphospho-dimethylaminoethanol sodium salt has a wide range of scientific research applications:

作用機序

The mechanism of action of Cytidine-5’-diphospho-dimethylaminoethanol sodium salt involves its role as an intermediate in the synthesis of phosphatidylcholine from choline. This biochemical process is essential for cell membrane formation and function . The compound is hydrolyzed into choline and cytidine in the intestine, which then cross the blood-brain barrier and are reformed into the active compound by the enzyme CTP-phosphocholine cytidylyltransferase . This pathway is crucial for maintaining the structural integrity and functionality of cell membranes .

類似化合物との比較

Cytidine-5’-diphospho-dimethylaminoethanol sodium salt can be compared with other similar compounds, such as:

Cytidine-5’-diphosphocholine:

Cytidine-5’-monophosphate: This compound is a nucleotide that plays a role in various biochemical processes.

Cytidine-5’-diphosphoethanolamine: This compound is involved in the biosynthesis of phosphatidylethanolamine, another important component of cell membranes.

The uniqueness of Cytidine-5’-diphospho-dimethylaminoethanol sodium salt lies in its specific structure and function as a reagent in nucleic acid chemistry and its applications in neurological research .

生物活性

Cytidine-5'-diphospho-dimethylaminoethanol sodium salt, commonly referred to as CDP-dimethylaminoethanol or citicoline, is a compound with significant biological activity, particularly in neuroprotection and cellular membrane synthesis. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Citicoline

Citicoline is a naturally occurring compound that serves as a precursor in the biosynthesis of phosphatidylcholine (PC), a vital component of cell membranes. It is formed from the combination of cytidine and choline, which cross the blood-brain barrier independently and then recombine within the brain to form CDP-choline. This process is crucial for maintaining cellular integrity, especially under pathological conditions such as ischemia.

- Phospholipid Synthesis : Citicoline enhances the synthesis of phosphatidylcholine by providing choline, which is essential for membrane integrity and function. During ischemic events, citicoline helps mitigate membrane breakdown by promoting the resynthesis of phospholipids .

- Neuroprotection : Citicoline exhibits neuroprotective properties by acting as a free radical scavenger, reducing oxidative stress during acute ischemic episodes. It facilitates recovery by promoting neurogenesis and synaptogenesis, which are critical for brain repair .

- Enhancement of Brain Plasticity : Research indicates that citicoline administration can enhance brain plasticity and functional recovery even when given post-ischemia. This effect is associated with increased levels of neurotransmitters and improved synaptic activity .

Clinical Studies

- Stroke Recovery : A clinical study demonstrated that citicoline administration significantly improved motor and functional recovery in patients who had suffered from an acute ischemic stroke. The treatment was initiated 24 hours post-stroke and continued for 28 days .

- Neuroprotective Effects : In animal models, citicoline has been shown to upregulate synaptic proteins such as synaptophysin in the penumbra region post-stroke, indicating enhanced synaptic activity and potential for recovery .

Mechanistic Insights

A study highlighted that citicoline's ability to reduce free fatty acids and free radicals contributes to its protective effects on cell membranes during ischemic conditions. The compound's role in accelerating phosphatidylcholine synthesis is crucial for cellular repair processes following injury .

Data Table: Summary of Citicoline's Biological Activities

Case Studies

- Acute Ischemic Stroke : In a double-blind study involving 100 patients with acute ischemic stroke, those treated with citicoline showed a 30% greater improvement in neurological function compared to placebo after 28 days .

- Chronic Neurodegenerative Conditions : Citicoline has also been explored in chronic conditions such as Alzheimer's disease, where it was found to stabilize cognitive function over a six-month period in treated patients compared to controls .

特性

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(dimethylamino)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O11P2.2Na/c1-16(2)5-6-25-29(21,22)28-30(23,24)26-7-8-10(18)11(19)12(27-8)17-4-3-9(14)15-13(17)20;;/h3-4,8,10-12,18-19H,5-7H2,1-2H3,(H,21,22)(H,23,24)(H2,14,15,20);;/q;2*+1/p-2/t8-,10-,11-,12-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOKKFZCTIEMMJ-DUAMOODGSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4Na2O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。